molecular formula C10H16N2 B1275274 N-(pyridin-3-ylmethyl)butan-1-amine CAS No. 20173-12-0

N-(pyridin-3-ylmethyl)butan-1-amine

Cat. No.: B1275274
CAS No.: 20173-12-0
M. Wt: 164.25 g/mol
InChI Key: VWXAXLILGBPMJP-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)butan-1-amine is an organic compound with the molecular formula C10H16N2. It is a derivative of butanamine, where the butanamine is substituted with a pyridin-3-ylmethyl group. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-ylmethyl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-butanamine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(pyridin-3-ylmethyl)butan-1-amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyridinyl group plays a crucial role in binding to the active site of the target, while the butanamine moiety provides the necessary structural framework for the interaction .

Comparison with Similar Compounds

N-(pyridin-3-ylmethyl)butan-1-amine can be compared with other similar compounds, such as:

These compounds share similar reactivity and applications but differ in their specific interactions and properties due to the positional isomerism and chain length variations.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAXLILGBPMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405990
Record name N-(pyridin-3-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-12-0
Record name N-Butyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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